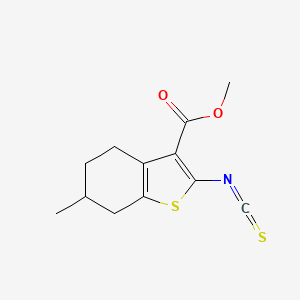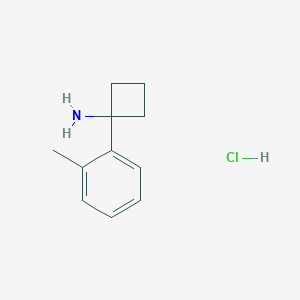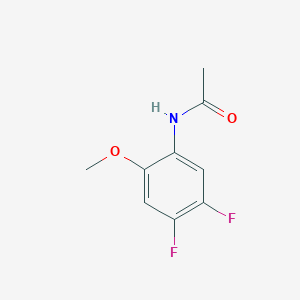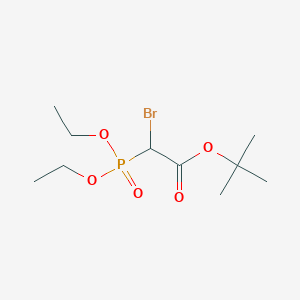
TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE
Overview
Description
TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE is a chemical compound with the molecular formula C10H20BrO5P and a molecular weight of 331.14 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Bromo(diethoxyphosphoryl)acetic acid tert-butyl ester is a complex organic compound that serves as a building block in the synthesis of various biochemical compounds
Mode of Action
The compound acts as an intermediate in the production of dyes, pharmaceuticals, agrochemicals, and other organic compounds . It finds application as an alkylating agent , which means it can introduce an alkyl group into other molecules, thereby altering their structure and function.
Biochemical Pathways
The compound plays a significant role in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . It is also used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . .
Result of Action
The compound plays an important role in the preparation of (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester and in collagenase inhibitors synthesis . This suggests that it may have a significant impact at the molecular and cellular level, particularly in the context of collagenase inhibition.
Action Environment
The compound is hygroscopic , which means it absorbs moisture from the environment. This property can influence its action, efficacy, and stability. It is also incompatible with strong oxidizing agents and strong bases , suggesting that its activity can be affected by the presence of such substances in the environment.
Preparation Methods
The synthesis of TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE typically involves the reaction of tert-butyl bromoacetate with diethyl phosphite. The reaction is carried out under controlled conditions to ensure high yield and purity. The ester is dissolved in diethyl ether, washed with ice-cold 10% aqueous potassium carbonate, dried over calcium chloride, filtered, and evaporated. The product is then fractionated through a Vigreux column under vacuum .
Chemical Reactions Analysis
TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.
Common reagents used in these reactions include bases like potassium carbonate and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE can be compared with similar compounds such as:
tert-Butyl diethylphosphonoacetate: This compound has a similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
tert-Butyl bromoacetate: This compound is similar but does not contain the diethoxyphosphoryl group, limiting its applications in certain synthetic routes.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-bromo-2-diethoxyphosphorylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrO5P/c1-6-14-17(13,15-7-2)8(11)9(12)16-10(3,4)5/h8H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZQCXBJSCWQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)OC(C)(C)C)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

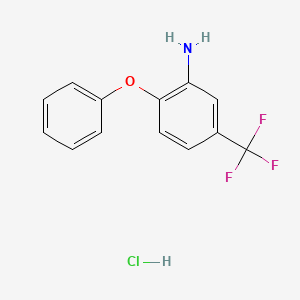
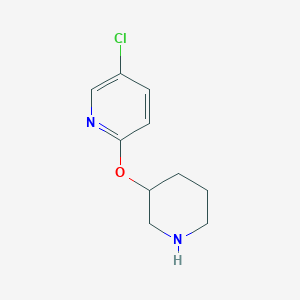
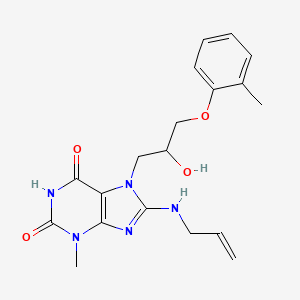
![2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2938629.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2938631.png)
![Butyl[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2938632.png)
![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide](/img/structure/B2938634.png)
![(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2938636.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2938637.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2938638.png)
![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2938640.png)
